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Compound Name: DB1113

Cat. No.: B10823908

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide uses the multi-kinase degrader TL12-186 as a representative example
to illustrate the principles of structural and binding analysis for this class of compounds. This is
due to the current lack of publicly available, detailed structural and binding data for the specific
compound DB1113. The methodologies and comparative data presented herein are intended
to provide a framework for evaluating similar molecules.

Introduction

Proteolysis-targeting chimeras (PROTACS) that induce the degradation of multiple kinases are
an emerging class of therapeutics with the potential to overcome resistance mechanisms
associated with traditional kinase inhibitors. These heterobifunctional molecules recruit an E3
ubiquitin ligase to a kinase of interest, leading to its ubiquitination and subsequent degradation
by the proteasome. Understanding the structural basis of their interaction with target kinases is
crucial for optimizing their potency, selectivity, and overall efficacy. This guide provides a
comparative overview of the structural and binding characteristics of the multi-kinase degrader
TL12-186, which is derived from the promiscuous kinase inhibitor TAE684.

Structural Insights into Target Recognition: The
TAE684-ALK Complex
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While a crystal structure of the full TL12-186 PROTAC in a ternary complex is not publicly
available, the crystal structure of its parent kinase inhibitor, TAE684, in complex with Anaplastic
Lymphoma Kinase (ALK) (PDB ID: 2XB7) offers critical insights into the molecular recognition
of the kinase by the degrader's warhead.[1]

The structure reveals that TAE684 binds to the ATP-binding pocket of the ALK kinase domain.
Key interactions include hydrogen bonds between the pyrimidine core of TAE684 and the hinge
region of the kinase, a common binding motif for ATP-competitive inhibitors. The
isopropylsulfonyl phenyl group of TAE684 occupies a hydrophobic pocket, contributing to the
binding affinity and selectivity profile of the inhibitor.[1] This structural information is invaluable
for the rational design of PROTACS, as it identifies solvent-exposed sites on the inhibitor that
can be modified with a linker to attach an E3 ligase-recruiting moiety without disrupting the key
interactions required for kinase binding.

Comparative Binding Affinity and Degradation
Profile

The efficacy of a multi-kinase degrader is determined by its ability to bind to and induce the
degradation of a range of target kinases. The following tables summarize the available binding
and degradation data for TL12-186 and its parent inhibitor, TAE684, against a panel of kinases.
For comparison, we have included data for another multi-kinase inhibitor, dasatinib, which has
also been developed into PROTACS.

Table 1: Comparative Binding Affinities of Multi-Kinase Inhibitors and a PROTAC
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. Affinity
Compound Target Kinase Assay Type Reference
(IC50/Kd)
TAE684 ALK Cell Proliferation 2-10 nM [2]
>100-fold
InsR Enzyme Assay ) [3]
selective for ALK
TL12-186 CRBN AlphaScreen 12 nM (IC50) [4]
CDK2/cyclin A Enzyme Assay 73 nM (IC50) [5]
CDK9/cyclin T1 Enzyme Assay 55 nM (IC50) [5]
Dasatinib ABL1 Kinase Assay <1 nM (IC50) [6]
SRC Kinase Assay <1 nM (IC50) [7]
LYN Kinase Assay 1.1 nM (IC50) [8]
Table 2: Degradation Profile of the Multi-Kinase PROTAC TL12-186
Degraded
. ) Treatment .
Cell Line Concentration Ti Kinases (250% Reference
ime
degradation)
BTK, PTK2,
PTK2B, FLT3,
AURKA/B, TEC,
MOLM-14 100 nM 4 hours [4]
ULK1Z, ITK, 9
CDK family
members
BTK, PTK2,
PTK2B, FLT3,
AURKA/B, TEC,
MOLT-4 100 nM 4 hours [4]
ULK1, ITK, 9
CDK family
members
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Note: The data presented is compiled from various sources and experimental conditions may
differ.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the
structural and functional characterization of PROTACS.

Protein Expression and Purification for Crystallography

High-purity, stable, and monodisperse protein is essential for successful crystallization.
Protocol:

o Expression:

[e]

Clone the gene encoding the kinase domain of interest into a suitable expression vector
(e.g., pET vector with an N-terminal His-tag).

o Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

o Grow the cells in a large-scale culture (e.g., 1 L) using an auto-induction medium to a high
density.

o Induce protein expression by shifting the temperature (e.g., to 18°C) and continue
incubation for 16-24 hours.

o Harvest the cells by centrifugation.

o Purification:

[¢]

Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease
inhibitors.

[¢]

Lyse the cells by sonication or high-pressure homogenization.

[e]

Clarify the lysate by centrifugation.

o

Apply the supernatant to a Nickel-NTA affinity chromatography column.
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o Wash the column extensively to remove non-specifically bound proteins.
o Elute the His-tagged protein using a high concentration of imidazole.

o (Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) if a cleavage
site was included in the construct.

o Perform a second affinity chromatography step (reverse IMAC) to remove the cleaved tag
and any uncleaved protein.

o Further purify the protein using size-exclusion chromatography to ensure monodispersity.

o Concentrate the purified protein to a suitable concentration for crystallization trials (e.g., 5-
10 mg/mL).

o Assess the purity and homogeneity of the final protein sample by SDS-PAGE and dynamic
light scattering (DLS).[9][10]

X-Ray Crystallography

This technique provides high-resolution structural information of the PROTAC-target complex.
Protocol:

o Crystallization:

o Set up crystallization trials using various methods such as sitting-drop or hanging-drop
vapor diffusion.

o Screen a wide range of crystallization conditions (precipitants, buffers, salts, and
additives).

o To obtain the complex structure, incubate the purified protein with a molar excess of the
PROTAC or inhibitor prior to setting up the crystallization trials.

o Monitor the trials for crystal growth over several days to weeks.

o Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
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e Data Collection and Structure Determination:

(¢]

Cryo-protect the crystals and flash-cool them in liquid nitrogen.
o Collect X-ray diffraction data at a synchrotron source.
o Process the diffraction data (indexing, integration, and scaling).

o Solve the structure using molecular replacement, using a known structure of a
homologous kinase as a search model.

o Build and refine the atomic model of the protein-ligand complex against the experimental
data.

o Validate the final structure for its geometric quality and fit to the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding,
including the dissociation constant (Kd), enthalpy (AH), and stoichiometry (n) of the interaction.

Protocol:
e Sample Preparation:

o Dialyze both the protein and the ligand (PROTAC or inhibitor) extensively against the
same buffer to minimize buffer mismatch effects.

o Accurately determine the concentrations of the protein and ligand solutions.
o Degas the solutions before the experiment to prevent air bubbles.

e ITC Experiment:
o Load the protein solution into the sample cell of the calorimeter.

o Load the ligand solution into the injection syringe.
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o Perform a series of injections of the ligand into the protein solution while monitoring the
heat change.

o Perform control experiments (e.g., injecting ligand into buffer) to determine the heat of
dilution.

o Data Analysis:
o Integrate the raw ITC data to obtain the heat change for each injection.
o Subtract the heat of dilution from the heat of binding.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the Kd, AH, and n.[11][12][13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing
kinetic data such as the association rate constant (kon) and the dissociation rate constant
(koff).

Protocol:

e Chip Preparation and Ligand Immobilization:

o

Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

[¢]

Activate the chip surface (e.g., using EDC/NHS chemistry).

[¢]

Immobilize the protein (ligand) onto the chip surface.

[e]

Deactivate any remaining active groups on the surface.
e Binding Analysis:

o Flow a series of concentrations of the analyte (PROTAC or inhibitor) over the immobilized
ligand surface.
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o Monitor the change in the SPR signal (response units, RU) over time, which corresponds
to the binding of the analyte to the ligand.

o After the association phase, flow buffer over the chip to monitor the dissociation of the
complex.

o Regenerate the chip surface to remove the bound analyte for subsequent experiments.
o Data Analysis:

o Fit the sensorgram data (association and dissociation curves) to a suitable kinetic model
(e.g., 1:1 Langmuir binding model) to determine the kon and koff.

o Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd
= koff/kon).[14][15][16]

Visualizations

Experimental Workflow for Structural and Binding
Analysis
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Experimental Workflow for PROTAC-Target Interaction Analysis
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Caption: Workflow for structural and binding analysis of PROTAC-target interactions.
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Signaling Pathway of PROTAC-Mediated Kinase

Degradation
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Caption: Mechanism of PROTAC-induced degradation of a target kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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